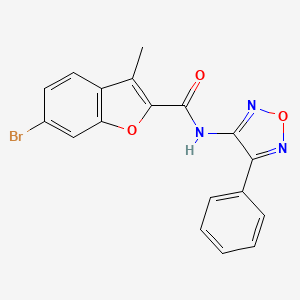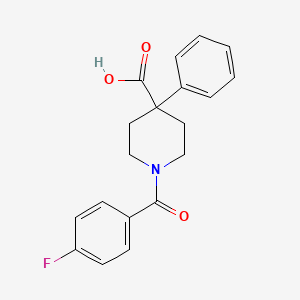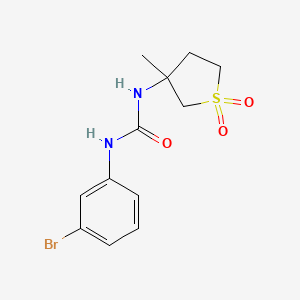![molecular formula C10H19BrO2 B12215044 [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol](/img/structure/B12215044.png)
[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol: is an organic compound with the molecular formula C10H19BrO2. This compound is characterized by the presence of a bromomethyl group, a hydroxymethyl group, and two methyl groups attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol typically involves the bromination of a suitable precursor, followed by hydroxylation. One common method involves the bromination of 2,3-dimethylcyclopentanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromomethyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azides, nitriles, and other functionalized compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol serves as a valuable intermediate for the preparation of complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: Its unique structure allows for the exploration of new bioactive molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block for drug development. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials. Its functional groups enable the modification of polymer properties, leading to the development of new materials with enhanced performance .
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity or receptor function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
[2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol]: This compound shares similar functional groups but differs in the carbon backbone structure.
[2,2-Bis(bromomethyl)-1,3-propanediol]: Another compound with bromomethyl and hydroxymethyl groups, but with a different substitution pattern.
Uniqueness: The unique combination of functional groups and the cyclopentane ring in [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol provides distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H19BrO2 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
[2-(bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H19BrO2/c1-9(7-13)4-3-8(5-12)10(9,2)6-11/h8,12-13H,3-7H2,1-2H3 |
InChI Key |
YNMYGKIFOPCRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1(C)CBr)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214971.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide](/img/structure/B12214977.png)
![4-[7-bromo-5-(2-chlorophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]-4-oxobutanoic acid](/img/structure/B12214984.png)
![2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B12214996.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12215004.png)
![4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215006.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215008.png)
![7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-](/img/structure/B12215023.png)
![N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12215025.png)


![N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)](/img/structure/B12215048.png)
![4-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215049.png)
